An In-depth Technical Guide on the Physicochemical Properties of 4-Bromomethcathinone HCl
An In-depth Technical Guide on the Physicochemical Properties of 4-Bromomethcathinone HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromomethcathinone hydrochloride (4-BMC HCl), a synthetic cathinone of interest in forensic chemistry and toxicology. This document outlines its chemical identity, physical characteristics, and spectroscopic profile, supported by detailed experimental protocols for its characterization. Furthermore, it visualizes the compound's primary mechanism of action and its structural relationship to other cathinones.
Chemical and Physical Properties
4-Bromomethcathinone HCl is the hydrochloride salt of 4-bromomethcathinone, a ring-substituted cathinone derivative.[1] As with many synthetic cathinones, the free base is unstable, and it is therefore typically converted to its hydrochloride salt to improve stability and handling.[2] The compound is a chiral molecule, typically synthesized and encountered as a racemic mixture.[1]
General and Chemical Properties
The fundamental chemical identifiers and properties of 4-Bromomethcathinone HCl are summarized in the table below.
| Property | Value | Citation(s) |
| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one hydrochloride | [3][4] |
| Synonyms | 4-BMC HCl, Brephedrone HCl, 4-bromo-N-methylcathinone HCl | [4][5] |
| CAS Number | 135333-27-6 | [6] |
| Molecular Formula | C₁₀H₁₂BrNO • HCl | [6][7] |
| Molecular Weight | 278.57 g/mol | [3][8] |
| Appearance | White crystalline powder/solid | [8] |
| Purity (Typical) | ≥98% | [6] |
| pKa | Data not readily available in the reviewed literature. |
Solubility
The solubility of 4-Bromomethcathinone HCl has been reported in various common laboratory solvents.
| Solvent | Solubility | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (Sparingly soluble: 1-10 mg/mL) | [1][6] |
| Dimethylformamide (DMF) | 5 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [1] |
| Water | Soluble (due to its hydrochloride form) | [8] |
Thermal Properties
There are conflicting reports in the literature regarding the melting point of 4-Bromomethcathinone HCl, which may be due to differences in purity, crystalline form, or experimental method.
| Property | Value | Citation(s) |
| Melting Point | 97.6 °C | [1] |
| 186-189 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification of 4-Bromomethcathinone HCl.
| Technique | Data Point | Value | Citation(s) |
| UV-Vis Spectroscopy | λmax (in Methanol) | 264 nm | [1][7] |
| GC-MS | Retention Time | 7.584 min | [9] |
Experimental Methodologies
The characterization of 4-Bromomethcathinone HCl relies on a suite of analytical techniques. The following protocols are based on established methods for the analysis of synthetic cathinones.
General Analytical Workflow
A typical workflow for the identification and characterization of a seized or synthesized sample suspected to be 4-BMC HCl involves a multi-step analytical approach to ensure accurate and confirmed results.
Caption: General analytical workflow for 4-BMC HCl characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of the compound.
-
Sample Preparation: Dilute the analyte to approximately 25 mg/mL in Deuterium Oxide (D₂O). Add Tetramethylsilane (TMS) or a suitable internal standard like TSP for referencing (0 ppm) and an internal quantitative standard such as maleic acid if quantification is needed.[9]
-
Instrument: 400 MHz NMR Spectrometer.[9]
-
Acquisition Parameters:
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate the compound from any matrix and confirm its molecular weight and fragmentation pattern.
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in a 1:1 solution of chloroform and methanol.[9]
-
Instrument: Agilent Gas Chromatograph (or equivalent) with a Mass Selective Detector.[9]
-
Chromatographic Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
-
Injector Temperature: 280°C.[9]
-
Injection Mode: Split ratio of 20:1, with a 1 µL injection volume.[9]
-
Oven Program: Initial temperature at 100°C for 1.0 min, then ramp to 300°C at 12°C/min, and hold for 9.0 min.[9]
-
-
Mass Spectrometer Conditions:
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in the molecule.
-
Instrument: FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) attachment (1 bounce).[9]
-
Scan Parameters:
Structural Relationships and Mechanism of Action
Relationship to Other Cathinones
4-BMC is structurally related to cathinone, the naturally occurring psychoactive principle in the khat plant. It is the 4-bromo derivative of methcathinone and a positional isomer of 2- and 3-bromomethcathinone.[1]
Caption: Structural relationship of 4-BMC to other cathinones.
Signaling Pathway: Mechanism of Action
4-Bromomethcathinone acts as a psychostimulant by interacting with the monoamine transporter system.[1] In vitro studies have shown that it inhibits the reuptake of dopamine (DA), norepinephrine (NA), and serotonin (5-HT) at their respective transporters: DAT, NAT, and SERT.[1] It is also described as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[10] This dual mechanism of reuptake inhibition and neurotransmitter release leads to an accumulation of these monoamines in the synaptic cleft, enhancing neurotransmission.
Caption: 4-BMC inhibits monoamine reuptake at the synapse.
This guide serves as a foundational resource for professionals engaged in the study and analysis of 4-Bromomethcathinone HCl. The provided data and protocols are intended to support further research and ensure accurate identification in analytical and forensic settings.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. 4-Bromomethcathinone hydrochloride | 135333-27-6 | Benchchem [benchchem.com]
- 3. 4-Bromomethcathinone hydrochloride | C10H13BrClNO | CID 85614394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. 4-Bromomethcathinone | C10H12BrNO | CID 10421832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Buy 4-Bromomethcathinone hydrochloride (EVT-1463886) | 135333-27-6 [evitachem.com]
- 9. swgdrug.org [swgdrug.org]
- 10. 4-Bromomethcathinone - Wikipedia [en.wikipedia.org]
